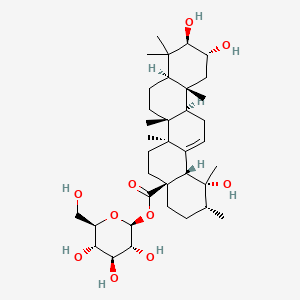
Rosamultin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L. (Rosaceae). It exhibits various pharmacological activities, including antioxidative, hepatoprotective, and nephroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rosamultin can be synthesized through a series of chemical reactions starting from α-amyrin. The biosynthesis involves a three-step process catalyzed by cytochrome P450 monooxygenases (CYP450s) enzymes, followed by a glycosylation reaction carried out by uridine diphosphate glycosyltransferase (UGT) .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the root of Potentilla anserina L. The extraction process includes steps such as drying, grinding, and solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Rosamultin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Rosamultin has a wide range of scientific research applications:
Mecanismo De Acción
Rosamultin exerts its effects through various molecular targets and pathways:
Antioxidative Activity: This compound reduces the generation of reactive oxygen species (ROS) and enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT).
Nephroprotective Activity: This compound regulates the reactive oxygen species/C/EBP homologous protein (CHOP) signaling pathway, inhibiting p38 and JNK activation.
Anti-inflammatory Activity: This compound activates the PI3K/AKT signaling pathway and positively regulates ERK1/2 and NF-κB signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Kaji-ichigoside F1: An epimer of rosamultin with similar pharmacological activities.
Ursolic Acid: Another pentacyclic triterpenoid with antioxidative and anti-inflammatory properties.
Oleanolic Acid: A triterpenoid with hepatoprotective and anti-inflammatory effects.
Uniqueness of this compound
This compound is unique due to its specific molecular structure and its ability to regulate multiple signaling pathways, making it a promising compound for various therapeutic applications .
Propiedades
Número CAS |
88515-58-6 |
|---|---|
Fórmula molecular |
C36H58O10 |
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6aS,6bR,10S,11S,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20+,21-,22?,23+,24-,25+,26-,27+,28-,29+,32+,33-,34-,35-,36+/m1/s1 |
Clave InChI |
MLKQAGPAYHTNQQ-ZFCIFJTHSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rosamultin; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















